molecular formula C14H28O7 B608010 HO-PEG4-CH2COOtBu CAS No. 169751-72-8

HO-PEG4-CH2COOtBu

Cat. No.: B608010
CAS No.: 169751-72-8
M. Wt: 308.37
InChI Key: NFZDNYVRTZIPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HO-PEG4-CH2COOtBu typically involves the reaction of polyethylene glycol (PEG) with t-butyl bromoacetate under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

HO-PEG4-CH2COOtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Esterification: Acid catalysts (e.g., sulfuric acid) and alcohols.

    Substitution: Bases (e.g., K2CO3) and alkyl halides.

Major Products

Scientific Research Applications

HO-PEG4-CH2COOtBu has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for improved solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of HO-PEG4-CH2COOtBu involves its ability to act as a linker or spacer in chemical reactions. The hydroxyl group allows for further derivatization, while the t-butyl ester group provides protection during synthesis. This dual functionality enables the compound to participate in various chemical transformations, facilitating the creation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    HO-PEG4-CH2CH2COOtBu: Similar structure but with an additional methylene group.

    HO-PEG3-CH2COOtBu: Shorter PEG chain.

    HO-PEG2-CH2COOtBu: Even shorter PEG chain

Uniqueness

HO-PEG4-CH2COOtBu is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZDNYVRTZIPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HO-PEG4-CH2COOtBu
Reactant of Route 2
Reactant of Route 2
HO-PEG4-CH2COOtBu
Reactant of Route 3
Reactant of Route 3
HO-PEG4-CH2COOtBu
Reactant of Route 4
Reactant of Route 4
HO-PEG4-CH2COOtBu
Reactant of Route 5
Reactant of Route 5
HO-PEG4-CH2COOtBu
Reactant of Route 6
Reactant of Route 6
HO-PEG4-CH2COOtBu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.